tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane
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Overview
Description
tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pent-2-en-4-yn-1-yloxy group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structure, which combines alkyne and alkene functionalities with a silyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane typically involves the reaction of tert-butyldimethylsilyl chloride with pent-2-en-4-yn-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyldimethylsilyl chloride+pent-2-en-4-yn-1-ol→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can be used for halogenation reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alkanes, alkenes
Substitution: Halogenated silanes
Scientific Research Applications
tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during synthesis. The silyl ether bond is stable under a variety of conditions but can be selectively cleaved when needed, allowing for the controlled release of the protected alcohol.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilanol
Uniqueness
tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane is unique due to its combination of alkyne and alkene functionalities with a silyl ether, making it versatile for various synthetic applications. Its stability and ease of removal as a protecting group further enhance its utility in organic synthesis.
Properties
IUPAC Name |
tert-butyl-dimethyl-pent-2-en-4-ynoxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h1,8-9H,10H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJQCJTLMLQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60766877 |
Source
|
Record name | tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60766877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117970-56-6 |
Source
|
Record name | tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60766877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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